molecular formula C12H18Cl2N2 B175176 (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1217827-86-5

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B175176
CAS No.: 1217827-86-5
M. Wt: 261.19 g/mol
InChI Key: LQADNDJRIUBIRR-AQEKLAMFSA-N
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Description

(1S,4S)-2-Benzyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic amine compound with a rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the use of trans-4-hydroxy-L-proline as a starting material. The process includes several key steps:

    N-tosylation: The hydroxyl groups of trans-4-hydroxy-L-proline are tosylated.

    Reduction: The tosylated compound is reduced to form (2S,4S)-4-hydroxyprolinol.

    Cyclization: The reaction with methylamine under pressure forms the additional ring, resulting in the bicyclic structure.

    Deprotection: The N-tosyl group is removed using hydrobromic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and efficiency. This includes the use of alternative leaving groups such as O-mesyl instead of O-tosyl, which can enhance the cyclization reaction yield .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This makes it a valuable tool in the study of biochemical pathways and the development of new drugs .

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrochloride
  • (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
  • (1S,4S)-2-Cyclobutyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Uniqueness

(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its benzyl substitution, which imparts distinct chemical properties and enhances its potential as a chiral ligand and building block in organic synthesis. The benzyl group also influences its binding interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQADNDJRIUBIRR-AQEKLAMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628453
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217827-86-5
Record name (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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